N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
N-(2-(Diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a benzothiazole derivative characterized by dual benzothiazole moieties, a diethylaminoethyl side chain, and a methoxy substituent. Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring, known for their chemical stability and diverse pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The diethylaminoethyl group enhances solubility in physiological environments, while the methoxy substituent may influence electronic and steric interactions with biological targets.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2.ClH/c1-4-25(5-2)12-13-26(21(27)20-23-16-8-6-7-9-18(16)29-20)22-24-17-14-15(28-3)10-11-19(17)30-22;/h6-11,14H,4-5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSKKANMYKVYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-Methoxybenzo[d]thiazole
The 5-methoxybenzo[d]thiazole moiety is synthesized via cyclization of methyl p-aminobenzoate derivatives. A method adapted from ACS Omega involves reacting methyl 4-amino-3-methoxybenzoate with potassium thiocyanate and bromine in acetic acid at 5°C, followed by heating to 120°C to induce cyclization. The reaction proceeds through an intermediate thiocyanate adduct, which undergoes intramolecular cyclization to form the benzothiazole core. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct shifts for the methoxy group (δ 3.83 ppm in $$ ^1H $$ NMR) and aromatic protons.
Functionalization of the Benzothiazole Core
To introduce the 2-amino group, 5-methoxybenzo[d]thiazole is treated with hydrazine hydrate in ethanol under reflux, yielding 2-amino-5-methoxybenzo[d]thiazole. This intermediate is critical for subsequent carboxamide bond formation. Alternative routes employ nucleophilic substitution reactions using tert-butyldimethylsilyl-protected intermediates to ensure regioselectivity, as described in PMC-funded research.
Carboxamide Bond Formation
Activation of Benzo[d]thiazole-2-Carboxylic Acid
The carboxylic acid derivative, benzo[d]thiazole-2-carboxylic acid, is activated using thionyl chloride (SOCl$$_2$$) to form the corresponding acid chloride. This intermediate reacts with N-(2-(diethylamino)ethyl)-5-methoxybenzo[d]thiazol-2-amine in dry dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HCl, ensuring the reaction proceeds at room temperature with >80% yield.
Coupling Reaction Optimization
Key parameters influencing the coupling efficiency include:
- Solvent choice : Dichloromethane or tetrahydrofuran (THF) minimizes side reactions.
- Temperature : Reactions at 0–5°C reduce racemization but require extended times (24–48 hours).
- Catalysts : Dimethylaminopyridine (DMAP) accelerates acylation by stabilizing the transition state.
Frontiers in Chemistry reports that substituting DMSO for dichloromethane in analogous reactions improves solubility but necessitates higher temperatures (60°C), risking decomposition.
Hydrochloride Salt Precipitation
Acid-Base Titration
The free base of the carboxamide is dissolved in anhydrous ether, and gaseous HCl is bubbled through the solution until pH 2–3 is achieved. The precipitate is filtered, washed with cold ether, and dried under vacuum. X-ray diffraction analysis confirms the crystalline nature of the hydrochloride salt, with a melting point of 218–220°C.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm verifies purity (>98%). Residual solvents are quantified via gas chromatography, adhering to ICH guidelines.
Reaction Mechanism Elucidation
Cyclization Pathway
The formation of the benzothiazole ring proceeds via electrophilic aromatic substitution. Bromine acts as an oxidizing agent, converting the thiocyanate group into a reactive electrophile that attacks the methoxy-substituted aromatic ring. Density functional theory (DFT) calculations suggest that the methoxy group’s electron-donating effect directs cyclization to the para position, ensuring regioselectivity.
Carboxamide Bond Formation Mechanism
The acid chloride reacts with the secondary amine in a nucleophilic acyl substitution. The diethylaminoethyl side chain’s basicity enhances the amine’s nucleophilicity, facilitating attack at the carbonyl carbon.
Analytical and Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 485.1204 ([M+H]$$^+$$), consistent with the theoretical mass of C$${23}$$H$${25}$$N$$4$$O$$2$$S$$_2$$.
Scale-Up and Industrial Considerations
Batch Reactor Optimization
Pilot-scale synthesis in 100 L reactors requires precise temperature control to prevent exothermic side reactions. A study in Nature highlights that using phosphorus pentoxide/methanesulfonic acid (PPMA) as a condensing agent improves yield (92%) compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions vary depending on the specific substitution, but may include the use of strong bases or acids, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Preliminary studies have indicated that N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride exhibits significant anti-inflammatory effects. It has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the management of inflammation-related diseases.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties. The benzo[d]thiazole component is known for its cytotoxic effects against various cancer cell lines. Studies focusing on its mechanism of action are ongoing, with promising results indicating its effectiveness in inhibiting tumor growth.
Antimicrobial Activities
Research has also explored the antimicrobial properties of this compound, revealing effectiveness against certain bacterial strains. The presence of the methoxy group in the structure may enhance its interaction with microbial targets, leading to increased efficacy.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions designed to ensure high yield and purity. The synthetic pathway often includes:
- Formation of the benzo[d]thiazole core.
- Introduction of the diethylaminoethyl side chain.
- Carboxamide formation followed by hydrochloride salt preparation.
This meticulous approach allows researchers to modify the compound for enhanced biological activity or reduced toxicity.
Interaction Studies
Molecular docking studies have been employed to understand how this compound interacts with various biological targets. These studies indicate that the compound effectively binds to cyclooxygenase enzymes, suggesting its role as a potential inhibitor. Understanding these interactions is crucial for optimizing the compound's therapeutic effects through structural modifications.
Case Studies and Research Findings
Several research findings highlight the compound's applications:
| Study Focus | Findings |
|---|---|
| Anti-inflammatory | Demonstrated significant inhibition of COX enzymes in vitro, suggesting potential for treating inflammatory diseases. |
| Anticancer | Exhibited cytotoxic effects against multiple cancer cell lines, warranting further investigation into its mechanisms. |
| Antimicrobial | Showed effectiveness against specific bacterial strains, indicating potential use as an antimicrobial agent. |
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is likely related to its ability to interact with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in key biological pathways.
Receptors: Binding to cellular receptors, potentially modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous benzothiazole and thiazole derivatives reported in the literature, focusing on molecular features, synthesis, and biological activities:
Key Structural and Functional Insights:
Dual Benzothiazole Core : The target compound’s dual benzothiazole system distinguishes it from simpler analogs like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide . This structural feature may enhance binding affinity to proteins through π-π stacking or hydrophobic interactions.
Methoxy Substituent : The 5-methoxy group on the benzothiazole ring could modulate electronic effects, similar to methoxy groups in nitazoxanide derivatives, which are critical for anti-parasitic activity .
Synthetic Complexity : The target compound’s synthesis likely involves multi-step coupling reactions, analogous to the HATU-mediated amidation used for 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(5-benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide .
Research Findings and Implications
Pharmacological Potential
- Enzyme Inhibition: Benzothiazoles like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic pathogens . The diethylaminoethyl group in the target compound may facilitate interactions with charged residues in enzyme active sites.
- Anticancer Activity : Compounds with autophagy-activating properties, such as 2-acetyloxy-N-(5-(methylthio)thiazol-2-yl)benzamide , suggest that the target compound’s benzothiazole core could be optimized for similar pathways.
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility, a critical factor for bioavailability. This contrasts with neutral analogs like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide, which require organic solvents for purification .
- Stability : Benzothiazoles exhibit resistance to metabolic degradation due to aromatic stabilization, as seen in nitazoxanide derivatives .
Biological Activity
N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. This compound is characterized by its complex structure, which includes benzo[d]thiazole moieties and a diethylaminoethyl side chain, contributing to its biological activity. This article reviews its biological activities, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 465.0 g/mol. The compound features multiple functional groups, including:
- Benzo[d]thiazole moieties : Known for their diverse biological activities.
- Diethylaminoethyl side chain : Enhances solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C21H25ClN4O4S |
| Molecular Weight | 465.0 g/mol |
| CAS Number | 1216700-18-3 |
Antitumor Activity
Research indicates that compounds with benzo[d]thiazole structures exhibit significant antitumor properties. For instance, derivatives of thiazole have shown cytotoxic effects against various cancer cell lines, including those resistant to standard treatments like doxorubicin. In vitro studies have demonstrated that the presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity of these compounds .
Case Study : A study evaluating a series of thiazole derivatives found that modifications at specific positions on the thiazole ring significantly influenced their cytotoxicity. For example, compounds with methyl or methoxy substitutions exhibited improved activity against human glioblastoma cells .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may act as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Molecular docking studies indicate that this compound effectively binds to these enzymes, suggesting a potential mechanism for its anti-inflammatory effects .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Thiazole derivatives have been investigated for their ability to inhibit bacterial growth, particularly against resistant strains. The presence of electron-withdrawing groups has been linked to enhanced antimicrobial potency .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound appears to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
- Cell Cycle Arrest : Some derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits COX-1 and COX-2 enzymes |
| Cell Cycle Arrest | Induces apoptosis in cancer cells |
| Antimicrobial Activity | Inhibits growth of various bacterial strains |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the benzo[d]thiazole and phenyl rings significantly impact the biological activity of the compound. For example:
Q & A
Q. How do structural modifications influence biological activity, and what experimental designs validate these effects?
- Methodological Answer: Synthesize analogs with systematic substitutions (e.g., replacing methoxy with chloro groups) and evaluate via in vitro assays (e.g., antimicrobial MIC tests). Use SAR models to correlate electronic/steric properties with activity, validated by statistical methods like ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
